molecular formula C20H27NO4 B10933285 2-[2-(3,4-diethoxyphenyl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione

2-[2-(3,4-diethoxyphenyl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B10933285
M. Wt: 345.4 g/mol
InChI Key: KNEWCMSOXBDORY-UHFFFAOYSA-N
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Description

2-(3,4-DIETHOXYPHENETHYL)HEXAHYDRO-1H-ISOINDOLE-1,3(2H)-DIONE is a synthetic organic compound that belongs to the class of isoindole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-DIETHOXYPHENETHYL)HEXAHYDRO-1H-ISOINDOLE-1,3(2H)-DIONE typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-diethoxybenzaldehyde and hexahydro-1H-isoindole-1,3(2H)-dione.

    Condensation Reaction: The 3,4-diethoxybenzaldehyde undergoes a condensation reaction with hexahydro-1H-isoindole-1,3(2H)-dione in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 2-(3,4-DIETHOXYPHENETHYL)HEXAHYDRO-1H-ISOINDOLE-1,3(2H)-DIONE may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize production costs. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the compound meets the required quality standards.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-DIETHOXYPHENETHYL)HEXAHYDRO-1H-ISOINDOLE-1,3(2H)-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halides or amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,4-DIETHOXYPHENETHYL)HEXAHYDRO-1H-ISOINDOLE-1,3(2H)-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dimethoxyphenethyl)hexahydro-1H-isoindole-1,3(2H)-dione
  • 2-(3,4-Dihydroxyphenethyl)hexahydro-1H-isoindole-1,3(2H)-dione

Uniqueness

2-(3,4-DIETHOXYPHENETHYL)HEXAHYDRO-1H-ISOINDOLE-1,3(2H)-DIONE is unique due to the presence of ethoxy groups on the phenethyl moiety, which may influence its chemical reactivity and biological activity compared to similar compounds with different substituents.

Properties

Molecular Formula

C20H27NO4

Molecular Weight

345.4 g/mol

IUPAC Name

2-[2-(3,4-diethoxyphenyl)ethyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione

InChI

InChI=1S/C20H27NO4/c1-3-24-17-10-9-14(13-18(17)25-4-2)11-12-21-19(22)15-7-5-6-8-16(15)20(21)23/h9-10,13,15-16H,3-8,11-12H2,1-2H3

InChI Key

KNEWCMSOXBDORY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CCN2C(=O)C3CCCCC3C2=O)OCC

Origin of Product

United States

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